molecular formula C6F13SO2N(CH3)CH2CH2OC(O)C(CH3)=CH2<br>C13H12F13NO4S B13418950 2-Propenoic acid, 2-methyl-, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester CAS No. 67584-61-6

2-Propenoic acid, 2-methyl-, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester

Cat. No.: B13418950
CAS No.: 67584-61-6
M. Wt: 525.28 g/mol
InChI Key: MVZJFKDUUZOQFM-UHFFFAOYSA-N
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Description

2-[METHYL[(TRIDECAFLUOROHEXYL)SULPHONYL]AMINO]ETHYL METHACRYLATE is a chemical compound with the molecular formula C13H12F13NO4S . It is known for its unique properties, including high thermal stability and resistance to chemical degradation. This compound is used in various industrial applications, particularly in the production of specialized polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[METHYL[(TRIDECAFLUOROHEXYL)SULPHONYL]AMINO]ETHYL METHACRYLATE typically involves the reaction of tridecafluorohexyl sulfonyl chloride with methylamine to form the sulfonamide intermediate. This intermediate is then reacted with 2-hydroxyethyl methacrylate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[METHYL[(TRIDECAFLUOROHEXYL)SULPHONYL]AMINO]ETHYL METHACRYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[METHYL[(TRIDECAFLUOROHEXYL)SULPHONYL]AMINO]ETHYL METHACRYLATE has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of specialized polymers with unique properties.

    Biology: Employed in the development of biocompatible materials for medical devices.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and compatibility with biological systems.

    Industry: Utilized in the production of high-performance coatings and adhesives.

Mechanism of Action

The mechanism of action of 2-[METHYL[(TRIDECAFLUOROHEXYL)SULPHONYL]AMINO]ETHYL METHACRYLATE involves its interaction with various molecular targets. The methacrylate group can undergo polymerization, forming long chains that contribute to the material’s strength and stability. The sulfonyl group provides resistance to chemical degradation, making it suitable for harsh environments .

Properties

CAS No.

67584-61-6

Molecular Formula

C6F13SO2N(CH3)CH2CH2OC(O)C(CH3)=CH2
C13H12F13NO4S

Molecular Weight

525.28 g/mol

IUPAC Name

2-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C13H12F13NO4S/c1-6(2)7(28)31-5-4-27(3)32(29,30)13(25,26)11(20,21)9(16,17)8(14,15)10(18,19)12(22,23)24/h1,4-5H2,2-3H3

InChI Key

MVZJFKDUUZOQFM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCN(C)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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